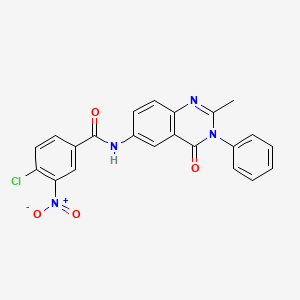

4-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-nitrobenzamide

Description

4-Chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-nitrobenzamide is a synthetic small molecule featuring a 3,4-dihydroquinazolinone core substituted with a 2-methyl group, a phenyl ring at position 3, and a 3-nitrobenzamide moiety at position 4. The 3-nitrobenzamide group may contribute to electrophilic reactivity or serve as a prodrug motif, as nitro groups are often metabolically reduced to bioactive amines or hydroxylamines .

Properties

IUPAC Name |

4-chloro-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O4/c1-13-24-19-10-8-15(12-17(19)22(29)26(13)16-5-3-2-4-6-16)25-21(28)14-7-9-18(23)20(11-14)27(30)31/h2-12H,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVJSZXYCKIXBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)N1C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

Formation of the Quinazolinone Core: This step often involves the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazolinone ring.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction.

Nitration and Chlorination: The nitro and chloro groups are typically introduced through nitration and chlorination reactions, respectively, using reagents such as nitric acid and thionyl chloride.

Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the quinazolinone derivative with 3-nitrobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid, or sodium borohydride.

Substitution: Nucleophiles such as ammonia, primary or secondary amines, and thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Amino derivatives where the nitro group is reduced to an amine.

Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.

Scientific Research Applications

General Synthetic Route

- Formation of Quinazolinone Core : The initial step involves the cyclization of anthranilic acid derivatives with appropriate aldehydes under acidic or basic conditions.

- Chlorination : The introduction of the chlorine atom at the 4-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

- Nitro Substitution : The nitro group is introduced via electrophilic aromatic substitution using nitrobenzene or concentrated nitric acid.

Antimicrobial Properties

Research indicates that derivatives of quinazolinones exhibit significant antimicrobial activity. A study highlighted the antimicrobial screening of various quinazolone derivatives, revealing that compounds similar to 4-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-nitrobenzamide demonstrated potent activity against a range of bacterial strains. The mechanism is thought to involve interference with bacterial DNA synthesis or cell wall integrity .

Anticancer Activity

Quinazolinone derivatives have been investigated for their anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The specific effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have been documented, demonstrating promising results in inhibiting cell proliferation .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes linked to disease pathways. For instance, certain quinazolinone derivatives have been identified as inhibitors of protein kinases and phosphodiesterases, which are crucial in regulating cellular processes and signaling pathways involved in cancer and inflammation .

Case Studies

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-nitrobenzamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several pharmacologically relevant molecules. Key comparisons include:

Key Structural and Functional Insights

Dihydroquinazolinone Core: The 3,4-dihydroquinazolinone scaffold is critical for binding to ATP pockets in kinases (e.g., BRAF) or receptors (e.g., angiotensin). The 4-oxo group facilitates hydrogen bonding, while substituents at positions 2, 3, and 6 modulate selectivity and potency . Comparison: Claturafénib’s 3-methyl and sulfonamide groups enhance BRAF specificity, whereas the target compound’s 3-phenyl and nitrobenzamide groups may favor alternative targets or metabolic pathways .

Nitrobenzamide vs. Other Benzamide Derivatives: The 3-nitrobenzamide group in the target compound distinguishes it from analogues like 3-(1-cyano-1-methylethyl)-N-...benzamide and 4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide .

Biological Activity Trends: Anticancer Potential: Claturafénib’s BRAF inhibition highlights the therapeutic relevance of dihydroquinazolinones in oncology. The target compound’s nitro group may confer similar activity, though direct evidence is lacking . Metabolic Pathways: The nitro group in the target compound parallels 2-(Bis(2-chloroethyl)amino)-5-(hydroxyamino)-N-(2-hydroxyethyl)-3-nitrobenzamide, a metabolite with demonstrated bioreductive activation .

Physicochemical Properties

Biological Activity

The compound 4-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-nitrobenzamide is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, including potential anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features a quinazolinone core, which is known for its bioactivity. The presence of the chloro and nitro groups contributes to its chemical reactivity and biological interactions.

Anticancer Activity

Recent studies have shown that quinazolinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. In particular, the mechanism involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth.

Table 1: Anticancer Activity of Related Quinazolinone Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 (breast cancer) | 5.0 | Apoptosis induction |

| Compound B | A549 (lung cancer) | 8.2 | Cell cycle arrest |

| 4-Chloro-N-(2-methyl-...) | HeLa (cervical cancer) | TBD | TBD |

Anti-inflammatory Effects

The anti-inflammatory properties of quinazolinones are also well-documented. The compound has been evaluated in models of inflammation, showing potential to reduce pro-inflammatory cytokines and inhibit pathways such as NF-kB.

Case Study:

In a study investigating the anti-inflammatory effects of similar compounds, it was found that administration significantly reduced edema in carrageenan-induced paw edema models. The results indicated that these compounds could serve as effective alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

Quinazolinone derivatives have been reported to possess antimicrobial properties against both bacterial and fungal strains. The structure-function relationship indicates that modifications in the phenyl ring can enhance activity against specific pathogens.

Table 2: Antimicrobial Activity Data

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 32 µg/mL |

| Compound D | Escherichia coli | 16 µg/mL |

| 4-Chloro-N-(2-methyl-...) | Candida albicans | TBD |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation by binding to their active sites.

- Receptor Modulation : It can modulate receptor activity related to inflammatory responses.

- Signal Transduction Pathways : It impacts pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions between substituted quinazolinone intermediates and nitrobenzamide derivatives. Key steps include:

- Amide bond formation : Reacting 2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-amine with 4-chloro-3-nitrobenzoyl chloride under anhydrous conditions (e.g., THF or DCM with a base like triethylamine).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to byproducts from incomplete substitution or oxidation .

- Optimization : Adjusting stoichiometry (1.2–1.5 equivalents of benzoyl chloride) and temperature (0–5°C for amide coupling) minimizes side reactions and improves yields (reported 60–75%) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Confirm regioselectivity of substitution (e.g., absence of residual amine protons at δ 6.5–7.5 ppm) and nitro group placement (aromatic proton splitting patterns) .

- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., dihedral angles between quinazolinone and benzamide moieties), as seen in related structures .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 448.05) and isotopic patterns for chlorine/nitro groups .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction reveals:

- Conformational flexibility : The 3,4-dihydroquinazolin-4-one ring adopts a boat conformation, while the benzamide group lies perpendicular (dihedral angle ~85°), influencing π-π stacking in solid-state .

- Intermolecular interactions : Chlorine and nitro groups participate in C–H···O/N hydrogen bonds (2.8–3.2 Å), stabilizing crystal packing .

- Validation : Compare experimental bond lengths (e.g., C–Cl: 1.73 Å) with DFT calculations to confirm synthetic accuracy .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies in IC50 values (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Assay conditions : Buffer pH (7.4 vs. 6.5) affects nitro group reduction kinetics, altering reactivity .

- Metabolite interference : Use LC-MS/MS to detect degradation products (e.g., amine derivatives from nitro reduction) during cell-based assays .

- Control experiments : Include parent quinazolinone and nitro-free analogs to isolate the contribution of the 3-nitrobenzamide moiety .

Q. What strategies enhance the compound’s solubility for in vivo studies without altering bioactivity?

- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) to achieve >1 mg/mL solubility while maintaining stability .

- Prodrug modification : Introduce a hydrolyzable ester at the benzamide’s para-position (e.g., acetyloxymethyl ester), which cleaves in plasma .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability and reduce off-target effects .

Q. How does the nitro group influence electrophilic substitution reactions in this compound?

The meta-nitro group directs electrophiles (e.g., nitration, halogenation) to the ortho/para positions of the benzamide ring. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.